4-(chlorosulfonyl)-5-methyl-1H-pyrazole-3-carboxylic acid
Overview
Description
4-(chlorosulfonyl)-5-methyl-1H-pyrazole-3-carboxylic acid is an organosulfur compound that features a pyrazole ring substituted with a chlorosulfonyl group, a methyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chlorosulfonyl)-5-methyl-1H-pyrazole-3-carboxylic acid typically involves the chlorosulfonation of a suitable pyrazole precursor. One common method includes the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield. The general reaction scheme is as follows:
5-methyl-1H-pyrazole-3-carboxylic acid+chlorosulfonic acid→4-(chlorosulfonyl)-5-methyl-1H-pyrazole-3-carboxylic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to consistent product quality and higher throughput.
Chemical Reactions Analysis
Types of Reactions
4-(chlorosulfonyl)-5-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Reduction Reactions: Often performed in anhydrous conditions using lithium aluminum hydride in tetrahydrofuran (THF).
Oxidation Reactions: Conducted in aqueous or mixed solvent systems with potassium permanganate under reflux conditions.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Scientific Research Applications
4-(chlorosulfonyl)-5-methyl-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and anticancer properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and functionalized materials.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties such as conductivity or biocompatibility.
Mechanism of Action
The mechanism of action of 4-(chlorosulfonyl)-5-methyl-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The chlorosulfonyl group can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds and subsequent modulation of biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(chlorosulfonyl)benzoic acid
- 4-(chlorosulfonyl)phenyl dodecanoate
- 6-chlorosulfonylbenzoxazolin-2-one
Uniqueness
4-(chlorosulfonyl)-5-methyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of both a pyrazole ring and a chlorosulfonyl group, which confer distinct reactivity and potential for diverse applications. Compared to similar compounds, it offers a unique combination of structural features that can be exploited in various chemical transformations and applications.
Properties
IUPAC Name |
4-chlorosulfonyl-5-methyl-1H-pyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O4S/c1-2-4(13(6,11)12)3(5(9)10)8-7-2/h1H3,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALBGUDWOJPTJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(=O)O)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1486497-42-0 | |
Record name | 4-(chlorosulfonyl)-5-methyl-1H-pyrazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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